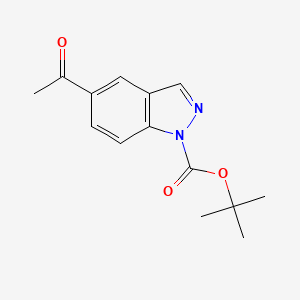

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 5-acetylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)10-5-6-12-11(7-10)8-15-16(12)13(18)19-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOQOVURHJQHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738243 | |

| Record name | tert-Butyl 5-acetyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877264-73-8 | |

| Record name | tert-Butyl 5-acetyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds with potential therapeutic effects. For example, derivatives of this compound have been investigated for their activity against metabolic disorders and certain types of cancer.

Mechanism of Action

The compound's mechanism often involves modulation of key biological pathways. For instance, it has been shown to activate glucokinase, an enzyme critical for glucose metabolism, which can enhance insulin secretion and improve glucose tolerance in diabetic models .

Biological Studies

Glucokinase Activation

Research indicates that this compound can significantly increase glucokinase activity, which is vital for maintaining glucose homeostasis. In vitro studies demonstrated that this compound enhances glucose uptake in cells, suggesting its potential as a therapeutic agent for type 2 diabetes .

Anticancer Properties

Similar to other indazole derivatives, this compound may exhibit anticancer properties. Preliminary studies have shown that it can inhibit cell proliferation in cancer cell lines, although further research is needed to fully elucidate its efficacy and mechanisms in cancer treatment .

Materials Science

Advanced Materials Development

The unique structural characteristics of this compound make it suitable for developing advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with various substrates allows it to be incorporated into composite materials with enhanced properties .

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Glucokinase Activation | The compound activated glucokinase, enhancing glucose metabolism and insulin secretion in vitro. |

| Preclinical Trials | Administration improved glucose tolerance in diabetic animal models. |

| Anticancer Activity | Inhibition of cell proliferation observed in specific cancer cell lines. |

Wirkmechanismus

The exact mechanism by which tert-Butyl 5-acetyl-1H-indazole-1-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The precise molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key tert-butyl indazole carboxylate analogs, their substituents, and similarity scores (where available):

Key Observations:

- Substituent Position: The 5-position acetyl group in the target compound contrasts with amino (5-NH₂) or hydroxy (5-OH) groups in analogs. Acetyl is electron-withdrawing, reducing nucleophilicity compared to amino analogs but enhancing stability against oxidation .

- Hydrogen Bonding: Hydroxy or amino substituents (e.g., 6-OH or 5-NH₂) enable hydrogen bonding, influencing crystallinity and supramolecular assembly .

Physicochemical Properties

- Solubility : Boc-protected indazoles generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). The acetyl group may slightly enhance solubility compared to halogenated analogs due to reduced hydrophobicity.

- Stability: The Boc group stabilizes the indazole ring against acidic conditions, while the acetyl group may confer resistance to nucleophilic attack compared to amino or hydroxy analogs .

Biologische Aktivität

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C13H15N3O3

- Molecular Weight : 247.29 g/mol

The structure includes an indazole core, which is known for various biological activities due to its ability to interact with biological targets.

Antitumor Activity

Research has indicated that derivatives of indazole compounds exhibit significant antitumor properties. For example, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Studies on Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indazole Derivative A | HeLa | 15.5 | Apoptosis induction |

| Indazole Derivative B | MCF-7 | 10.3 | Cell cycle arrest at G2/M phase |

| This compound | A549 | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable.

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives has been explored in various studies. These compounds may inhibit key inflammatory pathways, such as the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Study:

A study demonstrated that an indazole derivative reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in a lipopolysaccharide (LPS)-induced inflammation model in mice. The compound effectively decreased the expression of COX-2 and iNOS, indicating its potential as an anti-inflammatory agent.

Antibacterial Activity

Indazole derivatives have also shown promise as antibacterial agents. Research has indicated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Indazole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indazole Derivative C | Staphylococcus aureus | 32 µg/mL |

| Indazole Derivative D | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound may:

- Interact with specific enzyme targets involved in cancer cell proliferation.

- Modulate immune responses by affecting cytokine production.

- Disrupt bacterial cell wall synthesis or function.

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- tert-Butyl 1H-indazole-1-carboxylate : The core indazole with tert-butyl ester at the 1-position.

- 5-Nitro derivative : tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a common intermediate for further functionalization at the 5-position.

- Acetylation reagents : Acetyl chloride or acetic anhydride are typically used for introducing the acetyl group.

Synthetic Route

A representative synthetic route involves the following key steps:

Nitration of tert-butyl 1H-indazole-1-carboxylate :

The 5-position of the indazole ring is selectively nitrated using a nitrating mixture (e.g., nitric acid and sulfuric acid) to yield tert-butyl 5-nitro-1H-indazole-1-carboxylate. This step requires careful temperature control to avoid over-nitration or decomposition.Reduction of the Nitro Group to an Amino Group :

The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with Pd/C catalyst) or chemical reduction (e.g., iron powder in acidic medium).Acetylation of the Amino Group :

The amino group at the 5-position is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine. This step converts the amino group into an acetyl amide, which can be hydrolyzed or modified to achieve the acetyl substituent.Esterification or Preservation of the tert-Butyl Ester :

Throughout the process, the tert-butyl ester group at the 1-position is preserved or introduced via esterification of the corresponding carboxylic acid using tert-butanol and coupling agents like dicyclohexylcarbodiimide (DCC).

Alternative Direct Acetylation

In some cases, direct electrophilic aromatic substitution at the 5-position with acetylating agents on tert-butyl 1H-indazole-1-carboxylate may be attempted, although regioselectivity and yield may be lower compared to the nitration-reduction-acetylation sequence.

Reaction Conditions and Optimization

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Nitration | HNO3/H2SO4 mixture, 0–5 °C, controlled addition | Avoids over-nitration; yields 5-nitro derivative |

| Nitro Reduction | H2, Pd/C catalyst, room temperature, atmospheric pressure | High selectivity for amino group; mild conditions |

| Acetylation | Acetyl chloride or acetic anhydride, base (e.g., Et3N), 0–25 °C | Base scavenges HCl; controls reaction rate |

| Esterification (if needed) | tert-Butanol, DCC or similar coupling agent, room temperature | Preserves tert-butyl ester or introduces it |

Research Findings and Improvements

- Yield Optimization : Research indicates that nitration under mild acidic conditions with strict temperature control improves regioselectivity and yield of the 5-nitro derivative, which is critical for downstream acetylation steps.

- Reduction Efficiency : Catalytic hydrogenation is preferred over chemical reduction for cleaner reactions and easier purification.

- Acetylation Selectivity : Using acetic anhydride with pyridine provides better control and fewer side reactions compared to acetyl chloride.

- Purification : Avoiding column chromatography by employing recrystallization and selective precipitation techniques has been reported to streamline the process and reduce costs.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| Nitration | Electrophilic aromatic substitution with HNO3/H2SO4 | High regioselectivity | Requires temperature control |

| Nitro Reduction | Catalytic hydrogenation with Pd/C | Clean reaction, high yield | Requires catalyst handling |

| Acetylation | Reaction with acetic anhydride or acetyl chloride + base | Efficient acetyl group introduction | Possible side reactions |

| Esterification | Coupling with tert-butanol and DCC | Preserves tert-butyl ester | Sensitive to moisture |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-acetyl-1H-indazole-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of the indazole core. A tert-butyl carbamate group is introduced via nucleophilic substitution or carbamate-forming reactions under anhydrous conditions. For example, tert-butyl chloroformate is often used in the presence of a base like triethylamine to protect the indazole nitrogen. Subsequent acetylation at the 5-position can be achieved using acetyl chloride or acetic anhydride in dichloromethane at 0–25°C .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Protection | tert-Butyl chloroformate, Et₃N, DCM | 75–85 | |

| Acetylation | Acetyl chloride, DCM, 0°C | 60–70 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, acetyl resonance at ~2.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structural parameters. ORTEP-3 visualizes thermal ellipsoids and bond angles, ensuring accurate geometry .

Q. What purification techniques are recommended for this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. Recrystallization from ethanol or methanol yields high-purity crystals. HPLC (C18 column, acetonitrile/water) confirms >95% purity for biological assays .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tert-butyl rotation). Low-temperature SC-XRD (100 K) reduces thermal motion artifacts. DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for methanol) reconcile experimental and computational geometries .

Q. What role do hydrogen bonding patterns play in its crystal packing?

- Methodological Answer : Graph set analysis (Etter’s rules) identifies motifs like chains from N–H···O interactions. These patterns influence solubility and stability. For example, intermolecular H-bonds between the indazole N–H and carbonyl oxygen enhance lattice energy, reducing hygroscopicity .

Q. How to optimize reaction conditions using design of experiments (DoE)?

- Methodological Answer : A factorial design varies temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal acetylation conditions (e.g., 40°C, 1.2 eq acetyl chloride, THF solvent), maximizing yield while minimizing side products .

Q. Which computational methods predict the compound’s stability under varying pH?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) model hydrolysis pathways. Quantum mechanical calculations (QM/MM) reveal pH-dependent degradation mechanisms, such as acid-catalyzed cleavage of the tert-butyl carbamate group .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.